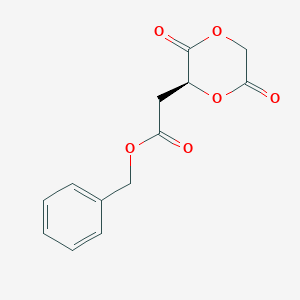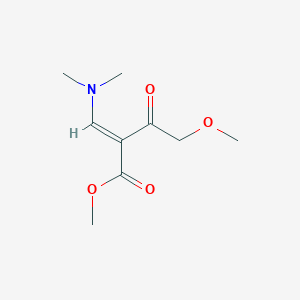
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a methoxy group, a dimethylaminomethylene group, and an oxobutanoate group.
Méthodes De Préparation
The synthesis of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate typically involves the reaction of dimethylamine with a suitable methoxy-substituted precursor under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Analyse Des Réactions Chimiques
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a reference standard in pharmaceutical testing and quality control.
Industry: The compound is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate can be compared with other similar compounds, such as:
Methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate: This compound has a similar structure but differs in the position of the methoxy and dimethylaminomethylene groups.
Methyl 3-(dimethylamino)-2-[(methyloxy)acetyl]-2-propenoate: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl (2E)-2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5+ |
Clé InChI |
YOMXMNVCBBDQDO-FNORWQNLSA-N |
SMILES isomérique |
CN(C)/C=C(\C(=O)COC)/C(=O)OC |
SMILES canonique |
CN(C)C=C(C(=O)COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


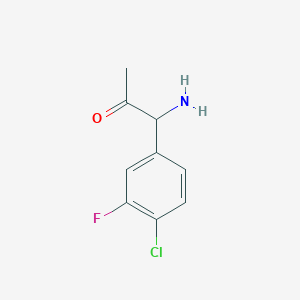
![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
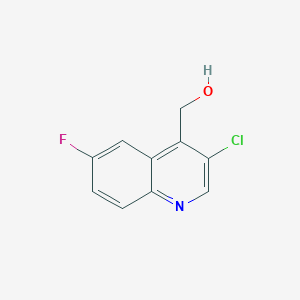
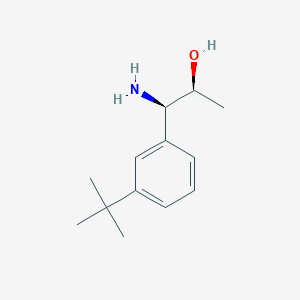
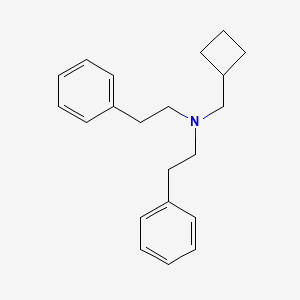

![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B13052522.png)

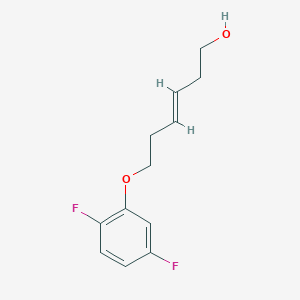
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
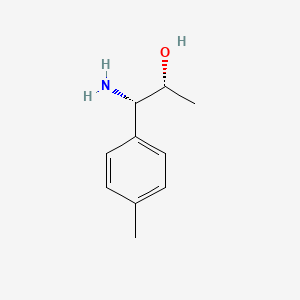
![3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B13052558.png)
